molecular formula C25H25NO2 B163949 Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- CAS No. 824960-76-1

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Cat. No.: B163949
CAS No.: 824960-76-1
M. Wt: 371.5 g/mol
InChI Key: BWBLGFVKOJDYSU-UHFFFAOYSA-N
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Description

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, also known as JWH-018, is a synthetic cannabinoid. It is part of a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is known for its high affinity for cannabinoid receptors in the brain, making it a potent psychoactive substance .

Mechanism of Action

Target of Action

JWH-267, like other synthetic cannabinoids, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, appetite, and memory .

Mode of Action

JWH-267 acts as an agonist at the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of natural cannabinoids such as THC . The activation of CB1 receptors in the brain can lead to psychoactive effects, while the activation of CB2 receptors is associated with anti-inflammatory responses .

Biochemical Pathways

It is known that the activation of cannabinoid receptors can influence the release of various neurotransmitters in the brain . This can affect numerous signaling pathways and have downstream effects on processes such as pain perception, mood regulation, and immune response .

Pharmacokinetics

Synthetic cannabinoids like jwh-267 are typically lipophilic, meaning they can easily cross cell membranes and the blood-brain barrier . This allows them to rapidly reach their target receptors in the brain

Result of Action

The activation of cannabinoid receptors by JWH-267 can lead to a variety of effects. In the brain, this can result in psychoactive effects such as euphoria, altered perception, and cognitive impairment . In the immune system, activation of CB2 receptors can have anti-inflammatory effects . The use of synthetic cannabinoids like jwh-267 can also lead to adverse effects, including tachycardia, hypertension, nausea, and potentially severe psychiatric effects .

Action Environment

The action, efficacy, and stability of JWH-267 can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the metabolism and action of JWH-267 . Additionally, individual factors such as the user’s age, health status, and genetic makeup can influence the compound’s effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- involves several steps. The process typically starts with the preparation of 1-pentyl-1H-indole-3-carboxylic acid, which is then coupled with 2-methoxy-1-naphthaldehyde under acidic conditions to form the desired methanone compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

    Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and its role in the development of new cannabinoid-based medications.

    Industry: Utilized in the development of synthetic cannabinoid products for research and forensic purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is unique due to its specific structural configuration, which provides it with high affinity and potency at cannabinoid receptors. This makes it a valuable compound for research into cannabinoid receptor function and the development of new therapeutic agents .

Properties

IUPAC Name

(2-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-21(20-12-7-8-13-22(20)26)25(27)24-19-11-6-5-10-18(19)14-15-23(24)28-2/h5-8,10-15,17H,3-4,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBLGFVKOJDYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460715
Record name (2-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824960-76-1
Record name JWH-267
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-267
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2Z4BXW5TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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